molecular formula C9H18Br2 B14642012 1,7-Dibromo-4,4-dimethylheptane CAS No. 54157-08-3

1,7-Dibromo-4,4-dimethylheptane

Cat. No.: B14642012
CAS No.: 54157-08-3
M. Wt: 286.05 g/mol
InChI Key: OPBITKAIXRCSAH-UHFFFAOYSA-N
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Description

1,7-Dibromo-4,4-dimethylheptane is an organic compound with the molecular formula C9H18Br2. It is a dibromoalkane, characterized by the presence of two bromine atoms attached to the first and seventh carbon atoms of a heptane chain, which also has two methyl groups attached to the fourth carbon atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Dibromo-4,4-dimethylheptane can be synthesized through the bromination of 4,4-dimethylheptane. The process involves the addition of bromine (Br2) to the heptane chain in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of dibromination reagents like 1,3-dibromo-5,5-dimethylhydantoin, which provides a stable and inexpensive halogen source. This method can be conducted at room temperature, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,7-Dibromo-4,4-dimethylheptane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.

    Elimination: Formation of alkenes.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

1,7-Dibromo-4,4-dimethylheptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,7-dibromo-4,4-dimethylheptane involves its reactivity as a dibromoalkane. The bromine atoms can participate in various chemical reactions, such as nucleophilic substitution and elimination, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and the reagents used.

Comparison with Similar Compounds

Similar Compounds

    1,7-Dibromoheptane: Similar structure but lacks the methyl groups at the fourth carbon atom.

    1,4-Dibromo-2,2-dimethylbutane: A shorter chain with similar bromine and methyl substitutions.

    1,6-Dibromo-3,3-dimethylhexane: Another dibromoalkane with a different chain length and substitution pattern.

Uniqueness

1,7-Dibromo-4,4-dimethylheptane is unique due to its specific substitution pattern, which affects its reactivity and the types of products formed in chemical reactions. The presence of the methyl groups at the fourth carbon atom provides steric hindrance, influencing the compound’s behavior in various reactions.

Properties

CAS No.

54157-08-3

Molecular Formula

C9H18Br2

Molecular Weight

286.05 g/mol

IUPAC Name

1,7-dibromo-4,4-dimethylheptane

InChI

InChI=1S/C9H18Br2/c1-9(2,5-3-7-10)6-4-8-11/h3-8H2,1-2H3

InChI Key

OPBITKAIXRCSAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCBr)CCCBr

Origin of Product

United States

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